3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
説明
3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative featuring a structurally complex framework. Its core consists of a purine-2,6-dione scaffold substituted at positions 3, 7, and 6. Key structural attributes include:
- Position 3: A methyl group, enhancing metabolic stability.
- Position 7: A 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl chain, introducing sulfur-based heterocyclic moieties known for modulating electronic properties and bioactivity .
This compound’s design integrates pharmacophores commonly associated with enzyme inhibition (e.g., acetylcholinesterase, kinases) and antimicrobial activity, as suggested by analogs in the evidence .
特性
IUPAC Name |
3-methyl-8-(3-methylpiperidin-1-yl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2S2/c1-10-5-4-6-23(9-10)15-18-13-12(14(25)19-16(26)22(13)3)24(15)7-8-27-17-21-20-11(2)28-17/h10H,4-9H2,1-3H3,(H,19,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUMYMPGYCCHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CCSC4=NN=C(S4)C)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione , a derivative of purine, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 320.41 g/mol. The structural features include a purine core substituted with a thiadiazole moiety and a piperidine ring, which may contribute to its biological activity.
Antiviral Activity
Research indicates that compounds similar to this structure exhibit antiviral properties. The incorporation of the 5-methyl-1,3,4-thiadiazole moiety has been associated with enhanced activity against various viral targets. For instance, studies have shown that thiadiazole derivatives can inhibit viral replication by interfering with viral enzymes or cellular pathways involved in the viral life cycle .
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor of specific kinases. In particular, it may target CSNK2A , a kinase implicated in various cellular processes including cell proliferation and survival. Inhibitors of CSNK2A have shown promise in treating cancers and viral infections by modulating signaling pathways critical for tumor growth .
The proposed mechanism involves the binding of the compound to the active site of target enzymes, potentially altering their conformation and inhibiting their activity. The presence of the thiadiazole group is believed to enhance binding affinity due to favorable interactions within the enzyme's active site.
Study 1: Antiviral Efficacy
A recent study evaluated the antiviral efficacy of similar thiadiazole derivatives against β-coronaviruses . The results demonstrated that modifications at specific positions significantly influenced potency. Compounds with a thiadiazole substitution exhibited improved inhibitory effects compared to their non-thiadiazole counterparts .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Thiadiazole Derivative A | 0.5 | CSNK2A Inhibition |
| Thiadiazole Derivative B | 1.0 | Viral Replication Inhibition |
Study 2: Kinase Inhibition
In another investigation focusing on kinase inhibitors, compounds structurally related to our target were tested for their ability to inhibit CSNK2A. The study revealed that specific substitutions at the 7-position of the purine scaffold increased potency by up to four-fold compared to baseline compounds .
| Compound | Potency Increase | Target |
|---|---|---|
| Compound X | 4x | CSNK2A |
| Compound Y | 2x | CSNK2A |
類似化合物との比較
Table 1: Key Structural Comparisons
*Calculated based on molecular formulas.
- Position 7 Variations: The target compound’s thiadiazole-thioethyl group (vs. The 3-phenylpropyl chain in enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility compared to the target compound’s shorter ethyl linker.
- Position 8 Variations: 3-methylpiperidin-1-yl (6-membered ring) in the target compound vs. pyrrolidin-1-yl (5-membered ring) in : The larger piperidine ring may offer better steric compatibility with hydrophobic enzyme pockets.
Functional and Bioactivity Insights
Table 2: Inferred Bioactivity Based on Structural Analogues
- Electronic Properties : The 1,3,4-thiadiazole ring in the target compound (vs. 1,3-thiazole in ) exhibits stronger electron-withdrawing effects, which may enhance reactivity in nucleophilic environments .
- Similarity Coefficients : Using Tanimoto coefficients (binary fingerprint analysis ), the target compound shares ~60–70% similarity with and , primarily due to conserved purine-dione cores. Divergence arises from substituent-specific fingerprints (e.g., thiadiazole vs. phenylpropyl).
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